1363453-88-6 (Free acid form)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

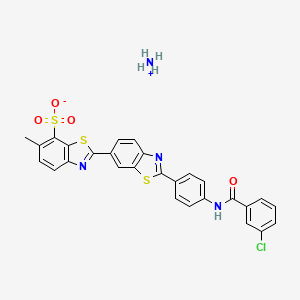

ML283 is a benzothiazole oligomer derived from the dye primuline. It has gained attention due to its ability to inhibit the helicase activity of the nonstructural protein 3 (NS3) of flaviviruses, such as dengue virus and hepatitis C virus . This compound has shown potential as an antiviral agent, making it a subject of interest in medicinal chemistry and virology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

ML283 and its analogues are synthesized from a benzothiazole dimer purified from the yellow dye primuline . The synthesis involves the formation of the benzothiazole oligomer through a series of chemical reactions, including condensation and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for ML283 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the purification of the benzothiazole dimer and subsequent chemical transformations to produce the oligomer. Industrial production would likely involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ML283 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.

Reduction: Reduction reactions can modify the functional groups on the benzothiazole ring, potentially altering its inhibitory properties.

Common Reagents and Conditions

Common reagents used in the reactions of ML283 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of ML283 include its oxidized and reduced forms, as well as various substituted analogues. These products are often tested for their biological activity to identify potential antiviral agents .

Scientific Research Applications

ML283 has several scientific research applications, including:

Chemistry: ML283 is used as a molecular probe to study the inhibition of helicase activity in flaviviruses.

Biology: In biological research, ML283 is used to investigate the replication mechanisms of flaviviruses and the role of NS3 helicase in viral replication.

Medicine: ML283 has potential therapeutic applications as an antiviral agent.

Industry: In the pharmaceutical industry, ML283 and its analogues are being developed as potential antiviral drugs.

Mechanism of Action

ML283 exerts its effects by inhibiting the helicase activity of the nonstructural protein 3 (NS3) of flaviviruses. The compound binds to the NS3 protein and interferes with its ability to unwind RNA, which is essential for viral replication . This inhibition prevents the virus from replicating and spreading, thereby reducing the viral load in infected cells. The molecular targets of ML283 include the ATPase and RNA unwinding domains of the NS3 protein, and the compound’s binding disrupts the protein’s enzymatic functions .

Comparison with Similar Compounds

ML283 is unique due to its benzothiazole oligomer structure and its specific inhibition of the NS3 helicase activity. Similar compounds include other benzothiazole derivatives and helicase inhibitors, such as:

Benzothiazole analogues: These compounds share the benzothiazole core structure and exhibit varying degrees of helicase inhibition.

Pyrrolone derivatives: These compounds also inhibit NS3 helicase activity but have a different core structure compared to ML283.

Flavivirus helicase inhibitors: Other compounds that target the helicase activity of flaviviruses, such as those derived from different chemical scaffolds, can be compared to ML283 in terms of their potency and specificity.

ML283 stands out due to its high potency and specificity in inhibiting the NS3 helicase, making it a promising candidate for antiviral drug development .

Properties

Molecular Formula |

C28H21ClN4O4S3 |

|---|---|

Molecular Weight |

609.1 g/mol |

IUPAC Name |

azanium;2-[2-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C28H18ClN3O4S3.H3N/c1-15-5-11-22-24(25(15)39(34,35)36)38-28(32-22)18-8-12-21-23(14-18)37-27(31-21)16-6-9-20(10-7-16)30-26(33)17-3-2-4-19(29)13-17;/h2-14H,1H3,(H,30,33)(H,34,35,36);1H3 |

InChI Key |

JXTDIVFTXOYANO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)NC(=O)C6=CC(=CC=C6)Cl)S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.